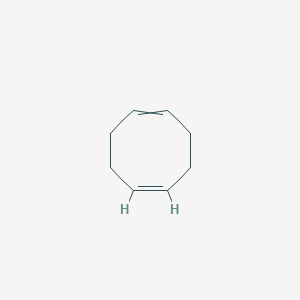

1,5-Cyclooctadiene

Description

Structure

3D Structure

Properties

CAS No. |

111-78-4 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

(5Z)-cycloocta-1,5-diene |

InChI |

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2/b2-1-,8-7? |

InChI Key |

VYXHVRARDIDEHS-HASIUUCGSA-N |

SMILES |

C1CC=CCCC=C1 |

Isomeric SMILES |

C1C/C=C\CCC=C1 |

Canonical SMILES |

C1CC=CCCC=C1 |

boiling_point |

150.8 °C @ 757 MM HG |

Color/Form |

LIQUID |

density |

0.8818 @ 25 °C/4 °C |

flash_point |

95 °F 95 °F. |

melting_point |

-70 TO -69 °C |

Other CAS No. |

17612-50-9 111-78-4 1552-12-1 12266-72-7 |

physical_description |

Liquid Colorless Liquid; [MSDSonline] |

Pictograms |

Flammable; Irritant; Health Hazard; Environmental Hazard |

solubility |

INSOL IN WATER; SOL IN BENZENE, CARBON TETRACHLORIDE |

Synonyms |

1,5-COD; COD; NSC 60155 |

vapor_density |

3.66 (AIR= 1) |

vapor_pressure |

4.95 [mmHg] 0.50 PSI ABSOLUTE @ 100 °F |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Cyclooctadiene and Its Derivatives

Catalytic Dimerization Approaches

The industrial production of 1,5-cyclooctadiene (B75094) predominantly relies on the catalytic dimerization of unsaturated four-carbon feedstocks. Nickel-based catalysts have proven to be particularly effective in these transformations.

Butadiene Dimerization via Nickel Catalysis

The most significant route to this compound is the nickel-catalyzed cyclodimerization of 1,3-butadiene. This process typically employs a nickel(0) catalyst, often in the presence of a phosphorus-based ligand. The choice of ligand is crucial in directing the selectivity of the reaction towards the desired eight-membered ring, as other cyclic and linear dimers, such as 4-vinylcyclohexene (B86511) (VCH) and 1,5,9-cyclododecatriene (B1592173) (CDT), can also be formed.

The reaction mechanism is understood to proceed through the oxidative coupling of two butadiene molecules to a nickel(0) center, forming a bis(π-allyl)nickel intermediate. Subsequent reductive elimination from this intermediate yields the this compound product and regenerates the active nickel(0) catalyst. The nature of the ligand influences the geometry and electronic properties of the nickel center, thereby controlling the regioselectivity of the C-C bond formation and the subsequent reductive elimination pathway.

A variety of nickel catalyst systems have been investigated for this transformation, with performance varying based on the specific ligand and reaction conditions employed. The following table summarizes the performance of several representative nickel catalyst systems in the dimerization of butadiene to this compound.

Table 1: Performance of Selected Nickel Catalysts in Butadiene Dimerization

| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | 1,5-COD Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Ni(acac)₂ | P(O-o-C₆H₄-Ph)₃ | Benzene | 80 | >95 | researchgate.net |

| Ni(COD)₂ | P(OPh)₃ | Toluene | 100 | ~80 | nih.gov |

| Ni(COD)₂ | PPh₃ | Benzene | 60 | High | researchgate.net |

1-Butene (B85601) Dimerization using Nickel Systems

While less common than the butadiene route, the dimerization of 1-butene to this compound has also been reported using nickel-based catalysts. This approach is of interest as it utilizes a different C4 feedstock. The reaction is thought to proceed via a coordinative mechanism on a nickel active site.

Research into this area has explored the use of nickel-exchanged zeolites as heterogeneous catalysts. For instance, Ni-exchanged zeolite LTA has been shown to catalyze the dimerization of 1-butene. The reaction mechanism is proposed to involve the formation of a nickel-hydride species, which then coordinates and inserts two 1-butene molecules sequentially before undergoing reductive elimination to form the octadiene product. The selectivity towards linear octenes versus other dimers is a key challenge in this process.

Strategies for Substituted this compound Synthesis

The synthesis of substituted 1,5-cyclooctadienes opens up possibilities for creating more complex molecular architectures and for fine-tuning the properties of COD-based ligands. Domino reactions have emerged as a powerful strategy for the efficient construction of these functionalized eight-membered rings.

Domino Intermolecular Alkylation and Cycloalkylation Techniques

A notable method for the synthesis of substituted 1,5-cyclooctadienes involves a domino lithiation and alkylation sequence. This approach utilizes a superbasic LICKOR (Lithium Chloride Complexed Potassium tert-butoxide) reagent to deprotonate this compound, generating a highly reactive allylic carbanion. This intermediate can then undergo intermolecular alkylation with a variety of electrophiles, such as alkyl halides or epoxides, to introduce a substituent onto the cyclooctadiene ring in a single operational step. nih.gov

This method provides a direct route to 3-substituted 1,5-cyclooctadienes with high yields and purities. nih.gov The reaction is particularly useful for introducing functional groups that can be used for further derivatization or for immobilization on solid supports. nih.gov The scope of this domino reaction is illustrated in the following table.

Table 2: Synthesis of 3-Substituted 1,5-Cyclooctadienes via Domino Lithiation/Alkylation

| Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Iodomethane | 3-Methyl-1,5-cyclooctadiene | 85 | nih.gov |

| Iodoethane | 3-Ethyl-1,5-cyclooctadiene | 82 | nih.gov |

| 1-Iodobutane | 3-Butyl-1,5-cyclooctadiene | 78 | nih.gov |

Isomerization Pathways for (E,E)-1,5-Cyclooctadiene

The common isomer of this compound is the (Z,Z)- or cis,cis-isomer. The highly strained (E,E)- or trans,trans-isomer is a fascinating molecule with unique reactivity, making its synthesis a topic of interest.

Photochemical Isomerization of (Z,Z)-COD

The first successful synthesis of (E,E)-1,5-cyclooctadiene was achieved through the photochemical isomerization of the (Z,Z)-isomer. This process involves the irradiation of a solution of (Z,Z)-1,5-cyclooctadiene in the presence of a photosensitizer, such as acetophenone. The sensitizer (B1316253) absorbs the light energy and transfers it to the (Z,Z)-COD molecule, promoting it to an excited state. In this excited state, rotation around the double bonds becomes possible, and upon relaxation back to the ground state, a mixture of isomers including the (E,E)-form is produced.

The (E,E)-isomer is significantly more strained than the (Z,Z)-isomer, and its isolation can be challenging. However, this photochemical approach provided the first access to this intriguing molecule. More recently, the unique reactivity of (E,E)-1,5-cyclooctadiene has been harnessed in areas such as click chemistry, where its high strain energy drives rapid cycloaddition reactions. rsc.org

Double Elimination Reactions from Cyclooctane (B165968) Rings

The synthesis of this compound (COD) and its derivatives can be effectively achieved through double elimination reactions starting from a saturated cyclooctane ring. This strategy involves the removal of two leaving groups from a cyclooctane precursor, typically positioned at the 1 and 5 positions, to concurrently form the two double bonds of the target diene. Key methodologies employing this approach include the Hofmann elimination, the Cope elimination, and the dehydrohalogenation of dihalocyclooctanes.

A notable application of this strategy is the synthesis of the highly strained (E,E)-1,5-cyclooctadiene, which was reported by Rolf Huisgen in 1987 through a double elimination reaction from a cyclooctane derivative. wikipedia.org These reactions are governed by principles of stereochemistry and regioselectivity, which dictate the feasibility and outcome of the diene formation.

Hofmann Elimination

The Hofmann elimination provides a classical route to alkenes from amines and is adaptable for a double elimination to form cyclodienes. The process begins with a 1,5-diaminocyclooctane derivative. The reaction sequence involves two key stages:

Exhaustive Methylation: The diamine is treated with an excess of methyl iodide, leading to the exhaustive methylation of both nitrogen atoms. This converts the amines into superior leaving groups by forming a bis(quaternary ammonium (B1175870) iodide) salt. wikipedia.org

Elimination: The iodide salt is subsequently treated with silver oxide and water to exchange the iodide anion for a hydroxide (B78521) ion, forming a bis(quaternary ammonium hydroxide). wikipedia.org Upon heating, typically between 100-200 °C, the hydroxide ion acts as a base, instigating a bimolecular (E2) elimination at both sites to yield this compound and two equivalents of trimethylamine (B31210) and water. libretexts.org

The Hofmann elimination characteristically favors the formation of the less substituted alkene (the "Hofmann product"), a preference attributed to the steric bulk of the trimethylammonium leaving group. wikipedia.orgmasterorganicchemistry.com This large group sterically hinders the approach of the base to the more substituted β-hydrogens, making the less sterically hindered protons more accessible for abstraction. wikipedia.org In cyclic systems like cyclooctane, the reaction can also proceed via a syn-elimination pathway, which is crucial for the formation of trans-alkene isomers. libretexts.org

Cope Elimination

The Cope elimination is another powerful method for synthesizing alkenes via the pyrolysis of tertiary amine oxides. wikipedia.org It is mechanistically related to the Hofmann elimination but often proceeds under significantly milder conditions. wikipedia.org For the synthesis of this compound, the starting material would be a 1,5-bis(dialkylamino)cyclooctane. The reaction involves two steps:

N-Oxide Formation: The bis(tertiary amine) is oxidized using an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) to form a 1,5-cyclooctane-bis(N-oxide). jk-sci.comnrochemistry.com This intermediate is often used directly without isolation. nrochemistry.com

Thermal Elimination: The bis(N-oxide) undergoes thermal decomposition. The reaction is an intramolecular elimination (Ei) that proceeds through a concerted, five-membered cyclic transition state. wikipedia.orgorganic-chemistry.org In this transition state, the N-oxide oxygen atom functions as an internal base, abstracting a syn-periplanar β-hydrogen to form the alkene and a hydroxylamine. jk-sci.comorganic-chemistry.org The intramolecular nature of the reaction means an external base is not required. masterorganicchemistry.com

This reaction is noted for its high sensitivity to solvent effects, with reaction rates increasing dramatically in aprotic solvents. nrochemistry.com Like the Hofmann elimination, the Cope elimination also tends to follow the Hofmann rule, favoring the less substituted alkene due to steric factors in the transition state. organic-chemistry.org

Dehydrohalogenation of 1,5-Dihalocyclooctanes

A direct double elimination can be achieved by the dehydrohalogenation of a 1,5-dihalocyclooctane, such as 1,5-dibromo- or 1,5-dichlorocyclooctane. This reaction typically involves treating the dihalide with a strong base. The base abstracts a proton from a carbon atom adjacent (β) to the carbon bearing a halogen, and the halide ion is expelled in a concerted E2 mechanism. The process must occur twice on the ring to generate the two double bonds of this compound. The choice of base and reaction conditions is critical to favor elimination over competing substitution reactions.

Interactive Data Table: Double Elimination Routes to this compound

| Synthetic Method | Starting Material | Reagents | Key Intermediate(s) | Product | Key Research Findings |

| Hofmann Elimination | 1,5-Diaminocyclooctane | 1. Excess CH₃I2. Ag₂O, H₂O3. Heat (Δ) | Cyclooctane-1,5-bis(trimethylammonium iodide), then Cyclooctane-1,5-bis(trimethylammonium hydroxide) | This compound | Proceeds via an E2 mechanism with a bulky leaving group, favoring the less-substituted Hofmann product. wikipedia.orgmasterorganicchemistry.com Can occur via syn-elimination in cyclic systems. libretexts.org |

| Cope Elimination | 1,5-Bis(dimethylamino)cyclooctane | 1. H₂O₂ or mCPBA2. Heat (Δ) | Cyclooctane-1,5-bis(dimethyl-N-oxide) | This compound | An intramolecular syn-elimination that occurs under milder conditions than the Hofmann elimination. wikipedia.orgorganic-chemistry.org The reaction is concerted and proceeds through a five-membered cyclic transition state. wikipedia.org |

| Dehydrohalogenation | 1,5-Dihalocyclooctane (e.g., 1,5-Dibromocyclooctane) | Strong, non-nucleophilic base (e.g., Potassium tert-butoxide) | None | This compound | A direct double E2 elimination. Requires a strong base to promote elimination over substitution. |

Chemical Reactivity and Mechanistic Investigations of 1,5 Cyclooctadiene

Cycloaddition Reactions

1,5-Cyclooctadiene (B75094) participates in various cycloaddition reactions, which are fundamental in constructing cyclic molecular structures.

Diels-Alder Reaction Pathways

While this compound is a diene, its participation in traditional Diels-Alder reactions as the 4π component is not as straightforward as conjugated dienes like butadiene due to the lack of conjugation between the double bonds. However, COD can be involved in related cycloaddition processes. For instance, ruthenium-catalyzed bis-homo-Diels-Alder [2+2+2] cycloaddition reactions between this compound and alkynes have been explored. researchgate.net These reactions, catalyzed by commercially available ruthenium catalysts like Cp*RuCl(COD) and [CpRu(CH₃CN)₃]PF₆, can yield tricyclo[4.2.0.2,⁵]dec-7-ene adducts with varying yields depending on the catalyst and alkyne. researchgate.net The mechanism for reactions of aluminum(I) reagents with 1,5-dienes like COD can involve an initial (2+1) cycloaddition to form a strained aluminocyclopropane intermediate, followed by insertion of a C=C π-bond. ucl.ac.uk This can lead to complex organometallic products with fused rings. ucl.ac.uk

[3+2] Cycloadditions with 1,3-Dipoles

The highly strained trans,trans isomer of this compound ((E,E)-COD) is particularly reactive in [3+2] cycloadditions with 1,3-dipoles. researchgate.netrsc.orgnih.govrsc.org (E,E)-COD can undergo [3+2] cycloadditions with 1,3-dipoles, such as azides, at reaction rates comparable to those of strained cyclooctynes. researchgate.netrsc.orgnih.govrsc.org This reactivity makes (E,E)-COD a useful building block in click chemistry, allowing for the rapid formation of complex structures. benchchem.comrsc.org For example, the reaction of (E,E)-COD with benzyl (B1604629) azide (B81097) has been studied. rsc.org

Inverse-Electron-Demand Diels-Alder Reactions with Tetrazines

Following a [3+2] cycloaddition with a 1,3-dipole, the resulting cycloadduct from (E,E)-1,5-cyclooctadiene can participate in a much faster inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. researchgate.netrsc.orgnih.govrsc.org This sequential reactivity allows for the effective linking of molecules, such as coupling an azide to a tetrazine. researchgate.netrsc.org IEDDA reactions between tetrazines and strained dienophiles like trans-cyclooctene (B1233481) (TCO) derivatives are known for their speed, selectivity, and biocompatibility, making them valuable in chemical biology and molecular imaging. rsc.orgresearchgate.net While the initial [3+2] cycloaddition with (E,E)-COD relieves some ring strain, the subsequent reaction with tetrazines remains very fast. rsc.org

Hydroboration Chemistry

Hydroboration is a key reaction for the functionalization of alkenes, and this compound is a significant substrate in this area, particularly for the synthesis of cyclic organoboranes.

Formation of 9-Borabicyclo[3.3.1]nonane (9-BBN)

This compound is a common precursor for the synthesis of 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.orglibretexts.orgorgsyn.orgorgsyn.org 9-BBN is a sterically demanding and highly selective hydroborating reagent. organic-chemistry.orglibretexts.org It is typically prepared by the cyclic hydroboration of this compound with borane (B79455), often in the form of a complex with solvents like tetrahydrofuran (B95107) (THF) or methyl sulfide (B99878). libretexts.orgorgsyn.org The reaction involves the addition of the B-H bond across the double bonds of COD, leading to the formation of the bicyclic structure of 9-BBN. organic-chemistry.orglibretexts.org The synthesis can be carried out using borane-tetrahydrofuran (B86392) complex followed by thermal isomerization or by reaction with borane-methyl sulfide in solvents like 1,2-dimethoxyethane. orgsyn.org The resulting 9-BBN is often isolated as a dimer and is relatively air-stable compared to other alkylboranes, although handling under an inert atmosphere is recommended due to the potential for pyrophoric contaminants. libretexts.orgorgsyn.orgorgsyn.org

Halogenation and Subsequent Functionalization

This compound can undergo halogenation reactions, which serve as intermediates for further functionalization. For example, it reacts with reagents like sulfur dichloride to form bicyclic sulfur-containing compounds. benchchem.com Oxidative halogenation protocols have been adapted for the cyclization of COD-derived intermediates to form cage structures like 2,6-dioxaadamantane derivatives. chemrxiv.org This involves the use of halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). chemrxiv.org While halogenation provides sites for further reactions, subsequent nucleophilic substitution on these halogenated cage structures can be challenging, suggesting that intrinsic deactivation of C-H and C-X bonds might be a more significant barrier than steric hindrance. chemrxiv.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 8135 wikipedia.org, 10937607 fishersci.cauni.lu |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 10882173 uni.lu |

| Tetrazine | 167048 researchgate.net |

| Benzyl azide | 10025 rsc.org |

| Sulfur dichloride | 24823 benchchem.com |

| N-Bromosuccinimide (NBS) | 6006 chemrxiv.org |

| N-Iodosuccinimide (NIS) | 2733338 chemrxiv.orguni.lu |

Interactive Data Tables

While detailed quantitative data tables (like specific rate constants for all reactions mentioned) were not consistently available across the search results in a format suitable for direct extraction into interactive tables without interpretation or further data compilation, the search results provide qualitative and some quantitative information on reaction rates and yields.

For example, concerning the reactivity of (E,E)-1,5-cyclooctadiene:

| Reaction Type | Reactivity / Rate | Notes | Source |

| [3+2] Cycloaddition with 1,3-dipoles (e.g., azides) | Comparable to strained cyclooctynes | Allows rapid formation of complex structures. | researchgate.netrsc.orgnih.govrsc.org |

| Inverse-Electron-Demand Diels-Alder with Tetrazines (following [3+2]) | Much faster than the initial [3+2] cycloaddition | Effective for linking molecules (e.g., azide to tetrazine). | researchgate.netrsc.orgnih.govrsc.org |

| Reaction with Tetrazine (direct) | Extremely fast (e.g., 8885 ± 1210 M⁻¹ s⁻¹ in THF) | Rate constant measured for reaction with a specific tetrazine. | rsc.org |

For the formation of 9-BBN via hydroboration of this compound:

| Reactants | Reagent/Conditions | Product | Notes | Source |

| This compound and Borane | Borane-THF complex, thermal isomerization at 65°C | 9-BBN | Method for preparing 9-BBN. | orgsyn.org |

| This compound and Borane | Borane-methyl sulfide in 1,2-dimethoxyethane, distillation | 9-BBN | Provides high purity crystalline 9-BBN dimer in excellent yield. | orgsyn.org |

Addition Reactions with Sulfur Halides

This compound reacts with sulfur halides, such as sulfur dichloride (SCl2) and disulfur (B1233692) dichloride (S2Cl2), to form bicyclic adducts. The reaction with SCl2 is a known method for synthesizing 2,6-dichloro-9-thiabicyclo[3.3.1]nonane. wikipedia.orgresearchgate.netwikipedia.org This transannular addition of sulfur dichloride to the cyclic diolefin is a significant reaction, leading to the formation of a bicyclic ring system containing a sulfur atom. researchgate.netcdnsciencepub.comcdnsciencepub.com

The addition of SCl2 to this compound is faster than that of higher members of the sulfur halide family. nih.gov The reaction is believed to proceed via an episulfonium ion intermediate. researchgate.netcdnsciencepub.com The conformation of this compound allows the two double bonds to be in close proximity, facilitating intramolecular reactions. cdnsciencepub.com In the case of SCl2 addition, the transannular pathway leads to the formation of the bicyclic structure rather than a simple 1,2-addition product. researchgate.netcdnsciencepub.com

The reaction of S2Cl2 with this compound is suggested to initially produce a mixture of monomeric and oligomeric adducts. nih.gov Subsequent reaction with sulfuryl chloride (SO2Cl2) can provide an additional equivalent of chlorine, influencing the product distribution. nih.gov

Nucleophilic Substitution Leading to Diazide and Dicyano Derivatives

The bicyclic adduct formed from the reaction of this compound with sulfur halides, specifically 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, serves as a scaffold for nucleophilic substitution reactions. wikipedia.orgnih.govresearchgate.net The chlorine atoms in this bicyclic structure can be substituted by nucleophiles such as azide and cyanide, leading to the formation of diazide and dicyano derivatives. wikipedia.orgnih.govchemeurope.com

These substitution reactions are often aided by neighboring-group participation from the sulfur atom. nih.govchemeurope.com The sulfur center can form episulfonium intermediates, which are highly activated and water-soluble, allowing for facile reaction with a variety of nucleophiles at the β-chlorinated centers. nih.gov This double inversion process preserves stereochemistry during the substitution. nih.gov

The synthesis of the bis(azide) and dicyano derivatives can be achieved in high yields and purity under appropriate reaction conditions, such as performing the substitution in acetonitrile/water mixtures at room temperature. nih.gov

Table 1: Nucleophilic Substitution Products of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane

| Reactant | Nucleophile | Product | Yield (%) | Purity (%) |

| 2,6-dichloro-9-thiabicyclo[3.3.1]nonane | Azide (e.g., NaN3) | Bis(azide) derivative | 90-94 | >95 |

| 2,6-dichloro-9-thiabicyclo[3.3.1]nonane | Cyanide (e.g., KCN) | Dicyano derivative | 83-90 | >95 |

*Yields and purity are approximate and depend on specific reaction conditions. nih.gov

Ring-Closure Carbonylation Reactions

This compound undergoes ring-closure carbonylation reactions, particularly when catalyzed by palladium(II) salts. cas.cz These reactions involve the incorporation of carbon monoxide and can lead to the formation of bicyclic, functionalized products. cas.cz

Palladium(II)-Catalyzed Cyclization Mechanisms

Palladium(II)-catalyzed carbonylation of this compound can proceed through mechanisms involving the insertion of carbon monoxide and the cyclization of the diene. cas.czoup.com The reaction is influenced by factors such as temperature, CO pressure, and the presence of oxidants or bases. cas.cz

A proposed mechanism involves the formation of a palladium(II)-carbon sigma bond, followed by insertion of carbon monoxide and subsequent intramolecular cyclization via insertion of the second double bond into the palladium-carbon bond. cas.cz This process can lead to the formation of bicyclic palladium(II)-sigma complexes. cas.cz

The catalytic cycle can involve intermediates such as palladium hydride complexes and alkoxypalladium complexes. acs.org The interplay between different catalytic cycles, such as the "hydride cycle" and the "alkoxy cycle," can affect the selectivity of the reaction. acs.org The formation of a this compound-palladium chloride complex is considered a likely step in the catalytic carbonylation. oup.comresearchgate.net

Oxidative carbonylation of this compound in the presence of Pd(II) catalysts can yield bicyclic, bifunctional products under mild conditions. cas.cz The mechanism is proposed to involve multiple carbon monoxide and double bond insertions into the Pd(II)-carbon sigma bond. cas.cz

Multiple Carbon Monoxide and Double Bond Insertions

A key feature of the palladium(II)-catalyzed ring-closure carbonylation of this compound is the sequential insertion of carbon monoxide molecules and the cyclooctadiene double bonds into palladium-carbon bonds. cas.cz This multiple insertion process allows for the construction of complex bicyclic structures with incorporated carbonyl functionalities. cas.cz

Following the initial formation of a palladium-carbon bond, a carbon monoxide molecule can insert into this bond, forming an acyl-palladium species. Subsequently, a double bond from the cyclooctadiene can insert into the palladium-acyl bond, leading to ring closure and the formation of a new palladium-carbon bond within the bicyclic framework. This sequence of CO and double bond insertions can repeat, leading to products with multiple carbonyl groups and a bicyclic structure. cas.cz

The efficiency and selectivity of these multiple insertion steps are crucial for the successful synthesis of the desired bicyclic carbonylation products. cas.cz

Annulation Reactions

This compound can participate in annulation reactions, which are chemical reactions that form a new ring fused to an existing ring system. These reactions are valuable tools for constructing complex cyclic molecules.

[3+2] Annulation for Aminoindene Derivatives

This compound has been utilized in [3+2] annulation reactions, particularly in the synthesis of aminoindene derivatives. chemicalbook.comrsc.orgsigmaaldrich.comscientificlabs.co.uknih.govsigmaaldrich.comsigmaaldrich.com These reactions typically involve the reaction of ketimines with alkynes, catalyzed by transition metal complexes, where this compound often serves as a ligand in the catalyst. chemicalbook.comrsc.orgsigmaaldrich.comscientificlabs.co.uknih.govsigmaaldrich.comsigmaaldrich.comresearchgate.netresearchgate.netsemanticscholar.orgrsc.org

The [3+2] annulation of ketimines with internal and terminal alkynes, catalyzed by cationic iridium complexes coordinated with this compound, has been shown to yield aminoindene derivatives in high yields. rsc.orgnih.govresearchgate.netsemanticscholar.org This reaction proceeds via C-H activation. rsc.orgnih.govresearchgate.netresearchgate.netsemanticscholar.org

Table 2: Example of [3+2] Annulation for Aminoindene Synthesis

| Reactants | Catalyst (with 1,5-COD) | Product | Key Feature |

| Ketimine + Alkyne | Cationic Iridium complex | Aminoindene derivative | [3+2] Annulation, C-H activation |

This type of annulation provides an efficient route for the synthesis of substituted aminoindene derivatives. rsc.orgresearchgate.net

Oxidative Transformations

This compound (COD) undergoes a variety of oxidative transformations, targeting its two isolated carbon-carbon double bonds. These reactions can lead to the formation of epoxides, diols, or products resulting from the cleavage of the double bonds, such as aldehydes or carboxylic acids. The outcome of the oxidation is highly dependent on the oxidizing agent and reaction conditions employed.

One common oxidative transformation is epoxidation, where one or both double bonds are converted into epoxide rings. Sodium perborate (B1237305), for instance, has been reported as an effective reagent for the epoxidation of this compound in glacial acetic acid at room temperature. Using either one or two equivalents of sodium perborate results in the formation of the monoepoxide as the primary oxidation product. acgpubs.org This suggests that under these conditions, the epoxidation of the first double bond occurs preferentially, or that the second epoxidation is significantly slower. The active oxidizing agent in this system is likely peracetic acid, generated in situ from sodium perborate and acetic acid. acgpubs.orgresearchgate.net

Another important oxidative reaction is dihydroxylation, which adds two hydroxyl groups across a double bond, yielding a diol. The bisdihydroxylation of this compound with osmium tetroxide (OsO4) can lead to the formation of cyclooctane-1,2,5,6-tetrol. tandfonline.com The stereochemical outcome of this reaction is influenced by the amount of OsO4 used. A stoichiometric amount of OsO4 typically yields a nearly 1:1 mixture of syn- and anti-isomers of the tetrol. tandfonline.com However, using a catalytic amount of OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) can lead to a syn-selective bisdihydroxylation, favoring the formation of the (1R,2S,5R,6S)-cyclooctane-1,2,5,6-tetrol isomer. tandfonline.com This observed syn-selectivity in the catalytic reaction is attributed to the favorable formation of an intramolecular osmium(VI) bisglycolate ester intermediate. tandfonline.com

Oxidative cleavage of the double bonds in this compound can be achieved through reactions such as ozonolysis. Ozonolysis involves the reaction of the alkene with ozone, followed by reductive or oxidative workup, leading to the scission of the carbon-carbon double bond. Ozonolysis of this compound can produce acyclic dialdehydes or dicarboxylic acids, depending on the workup conditions. For example, ozonolysis followed by a reductive workup can yield succinaldehyde. google.com Selective ozonolysis targeting only one double bond is also possible under controlled conditions, leading to unsaturated products containing both a carbonyl group and a double bond. rsc.org

Ketonization of this compound can be achieved using nitrous oxide (N2O) at elevated temperatures without a catalyst. researchgate.net This reaction proceeds through consecutive ketonization of the two carbon-carbon double bonds, forming an unsaturated monoketone intermediate, which is then further oxidized to isomeric diketones, specifically 1,4- and 1,5-cyclooctanedione. researchgate.net The 1,5-diketone is a stable product, while the 1,4-diketone can undergo further intramolecular reactions. researchgate.net

Transition metal complexes, such as those of ruthenium and rhodium, can also be involved in the oxidative transformations of this compound, often as catalysts in various oxidation reactions or as part of tandem processes. researchgate.netnih.govbenchchem.com For instance, ruthenium alkylidene complexes can catalyze oxidative cyclization reactions of 1,5-dienes, including those derived from this compound through metathesis, to form tetrahydrofuran diols. nih.gov

Here is a summary of some oxidative transformations of this compound:

| Oxidizing Agent | Conditions | Major Product(s) | Selectivity | Reference |

| Sodium Perborate | Glacial Acetic Acid, Room Temperature | Cyclooctene (B146475) monoepoxide | Mono-epoxidation favored | acgpubs.orgresearchgate.net |

| Osmium Tetroxide (Stoich.) | Aqueous Media | Cyclooctane-1,2,5,6-tetrol (syn and anti mixture) | ~1:1 syn/anti | tandfonline.com |

| Osmium Tetroxide (Cat.) + NMO | Acetone-Water, Room Temperature | syn-(1R,2S,5R,6S)-cyclooctane-1,2,5,6-tetrol | syn-selective bisdihydroxylation | tandfonline.com |

| Ozone | Various Solvents, typically low temperature | Ozonides, followed by reductive/oxidative workup | Can be controlled for mono- or bis-cleavage | google.comrsc.orggoogle.compsu.edu |

| Nitrous Oxide | Elevated Temperature (473–553 K), No Catalyst | Cyclooctenone, 1,4- and 1,5-cyclooctanedione | Consecutive ketonization | researchgate.net |

Table 1: Selected Oxidative Transformations of this compound

| Oxidizing Agent | Conditions | Major Product(s) | Selectivity | Reference |

| Sodium Perborate | Glacial Acetic Acid, Room Temperature | Cyclooctene monoepoxide | Mono-epoxidation favored | acgpubs.orgresearchgate.net |

| Osmium Tetroxide (Stoich.) | Aqueous Media | Cyclooctane-1,2,5,6-tetrol (syn and anti mixture) | ~1:1 syn/anti | tandfonline.com |

| Osmium Tetroxide (Cat.) + NMO | Acetone-Water, Room Temperature | syn-(1R,2S,5R,6S)-cyclooctane-1,2,5,6-tetrol | syn-selective bisdihydroxylation | tandfonline.com |

| Ozone | Various Solvents, typically low temperature | Ozonides, followed by reductive/oxidative workup | Can be controlled for mono- or bis-cleavage | google.comrsc.orggoogle.compsu.edu |

| Nitrous Oxide | Elevated Temperature (473–553 K), No Catalyst | Cyclooctenone, 1,4- and 1,5-cyclooctanedione | Consecutive ketonization | researchgate.net |

Coordination Chemistry and Organometallic Complexes of 1,5 Cyclooctadiene

Ligand Properties and Binding Modes

As a ligand, 1,5-cyclooctadiene (B75094) typically functions in a bidentate fashion, coordinating to a metal center through its two alkene functionalities. chemeurope.com This mode of attachment is formally described as bis(η2) coordination. chemeurope.com

Bis(η2)-Coordination to Low-Valent Metal Centers

This compound readily coordinates to low-valent metal centers via both of its alkene groups. wikipedia.orgchemeurope.com This bis(η2) binding is a prevalent feature in complexes involving metals such as nickel, palladium, and platinum in their zero oxidation state, leading to the formation of complexes with the general stoichiometry M(COD)2. chemeurope.com Beyond Group 10 metals, other low-valent metals known to form stable complexes with COD include rhodium(I), iridium(I), molybdenum(0), and iron(0). wikipedia.orgchemeurope.com Illustrative examples include the dimeric complexes cyclooctadiene rhodium chloride dimer ([Rh2(COD)2Cl2]) and cyclooctadiene iridium chloride dimer ([Ir2(COD)2Cl2]), as well as the mononuclear species Fe(COD)(CO)3. wikipedia.orgchemeurope.com Structurally, M(COD)2 complexes of nickel, palladium, and platinum commonly adopt a tetrahedral geometry around the central metal atom, while their cationic counterparts, [M(COD)2]+ (M = Rh, Ir), are typically square planar. wikipedia.org

Chelate Effect and Complex Stability Considerations

The inherent stability of metal complexes incorporating this compound is significantly augmented by the chelate effect. wikipedia.orgchemeurope.com The chelate effect refers to the enhanced thermodynamic stability observed in complexes formed between a metal ion and a chelating ligand (one that binds through multiple donor atoms) when compared to complexes with chemically analogous monodentate ligands. scispace.comlibretexts.org In the context of this compound, its structure facilitates chelation by allowing both double bonds to coordinate to the same metal center, thereby creating a stable cyclic arrangement that includes the metal atom. This chelating interaction confers greater robustness upon COD complexes relative to their counterparts formed with non-chelating mono-olefin ligands, such as ethylene (B1197577). wikipedia.orgchemeurope.com

Ligand Displacement Dynamics and Kinetics

Despite the stabilization afforded by the chelate effect, the COD ligands in metal complexes are often susceptible to displacement by other ligands, including phosphines and carbon monoxide. wikipedia.orgchemeurope.com This characteristic lability renders COD complexes valuable precursors in the synthesis of a wide array of other organometallic species, as the COD ligands can be readily substituted by desired ligands. wikipedia.orgstrem.com For instance, the reaction of Ni(COD)2 with carbon monoxide results in the displacement of the COD ligands and the formation of Ni(CO)4. wikipedia.org Similarly, [PdCl2(COD)] undergoes ligand displacement reactions when treated with phosphine (B1218219) ligands. rsc.org The facile nature of this displacement process enables the in situ generation of highly reactive metal centers. wikipedia.org

Synthesis of Metal-1,5-Cyclooctadiene Complexes

The synthesis of metal complexes containing this compound is accomplished through various synthetic methodologies, typically involving the reaction of a suitable metal precursor with COD.

Nickel Complexes: Ni(COD)2 Synthesis Methodologies

Bis(cyclooctadiene)nickel(0), commonly abbreviated as Ni(COD)2, is a widely employed source of Ni(0) in synthetic organic chemistry. strem.comwikipedia.org This diamagnetic coordination complex features a nickel center in the zero oxidation state surrounded by two this compound ligands arranged in a pseudo-tetrahedral geometry. wikipedia.org A common synthetic route to Ni(COD)2 involves the reduction of anhydrous nickel(II) acetylacetonate (B107027) (Ni(acac)2) in the presence of this compound. wikipedia.orgchemeurope.com Triethylaluminium is frequently utilized as the reducing agent in this transformation. wikipedia.orgchemeurope.com

Alternative approaches for the synthesis of Ni(COD)2 have also been reported, including a method that employs light to drive the reductive dimerization of xanthone (B1684191) to generate a vicinal diol, which subsequently acts as the reductant for Ni(II)(acac)2. researchgate.net Electrolysis has also been demonstrated as an effective technique for reducing Ni(II) salts to their Ni(0) counterparts, including Ni(COD)2. researchgate.net

Ni(COD)2 is characterized as a yellow solid that is sensitive to air and moisture, exhibiting moderate solubility in aromatic hydrocarbons. wikipedia.orgnichia.co.jp

Palladium Complexes: [PdCl2(COD)] and Alkylpalladium Derivatives

Dichloro(this compound)palladium(II), often represented as [PdCl2(COD)], is a well-known organopalladium compound wherein the palladium center resides in a square planar coordination environment. wikipedia.org This complex is synthesized by the reaction of tetrachloropalladate ([PdCl4]2-) with this compound in hydrochloric acid. wikipedia.org [PdCl2(COD)] is a yellow solid that is soluble in chloroform. wikipedia.org

[PdCl2(COD)] serves as a valuable starting material for the preparation of various alkylpalladium complexes. For instance, the reaction of [PdCl2(COD)] with tetrabenzyltin affords the benzylpalladium complex with the formula [PdCl(CH2Ph)(COD)]. cdnsciencepub.com A similar synthetic strategy can be employed to prepare the corresponding ethylpalladium derivative, [PdCl(Et)(COD)]. cdnsciencepub.com These alkylpalladium complexes typically exhibit approximate square-planar geometries, with the double bonds of the coordinated COD ligand oriented perpendicular to the coordination plane. cdnsciencepub.com

Furthermore, [PdCl2(COD)] is utilized as a precursor for the synthesis of palladium(II) complexes featuring other ligand sets, such as phosphine-iminophosphorane ligands, through the displacement of the COD ligand. rsc.org Reacting [PdCl2(COD)] with phosphine ligands in varying stoichiometric ratios can lead to the formation of bis(phosphine) complexes or dimeric species bridged by ligands. researchgate.net

Platinum Complexes: Pt(COD)2 Preparations

Bis(this compound)platinum(0), Pt(COD)2, is a significant organoplatinum compound. While specific detailed preparations were not extensively detailed in the search results, the general approach to preparing Pt(0)-COD complexes often involves the reduction of a platinum(II) precursor in the presence of this compound. For example, reactions involving platinum halides and reducing agents in the presence of COD can lead to the formation of Pt(COD)2. The COD ligand in Pt(COD)2 is known to be relatively labile, making it a useful starting material for generating other platinum(0) complexes through ligand exchange reactions.

Rhodium Complexes: [Rh(COD)Cl]2, [Rh(COD)2]+, and Chiral Rhodium-COD Species

This compound forms several important complexes with rhodium. Di-μ-chlorobis(η4-1,5-cyclooctadiene)dirhodium, [Rh(COD)Cl]2, is a common and widely used rhodium precursor. It is typically synthesized by heating a solution of hydrated rhodium trichloride (B1173362) with this compound in an alcohol solvent, often ethanol, in the presence of sodium carbonate. wikipedia.orgacs.org This process involves the reduction of Rh(III) to Rh(I). wikipedia.org The resulting complex is a yellow-orange solid that is soluble in organic solvents and is air-stable, although its solutions can degrade in air. wikipedia.org

Bis(this compound)rhodium(I) cations, [Rh(COD)2]+, are also important. These cationic complexes are often prepared from [Rh(COD)Cl]2 by reacting it with a salt containing a non-coordinating anion, such as silver tetrafluoroborate (B81430) (AgBF4) or sodium tetrafluoroborate (NaBF4), which removes the chloride ligands and introduces the desired anion. fishersci.noamericanelements.comfishersci.ca The [Rh(COD)2]+ cation serves as a source of the "[Rh(COD)]+" electrophile, useful for further reactions. wikipedia.org

Chiral rhodium-COD species are particularly relevant in asymmetric catalysis, such as asymmetric hydrogenation. wikipedia.org These complexes are typically generated by replacing one or both COD ligands in a rhodium precursor, such as [Rh(COD)2]+, with chiral diphosphine ligands or other chiral ligands. wikipedia.orgalfa-chemistry.com The COD ligand's lability in cationic rhodium complexes facilitates its displacement by these chiral ligands, leading to the formation of catalytically active species.

Iridium Complexes: Bis(this compound)diiridium(I) Dichloride

Bis(this compound)diiridium(I) dichloride, often abbreviated as [Ir(COD)Cl]2, is an important organoiridium compound analogous to its rhodium counterpart. americanelements.comsigmaaldrich.comwikipedia.org It is an orange-red solid soluble in organic solvents and is used as a precursor to other iridium complexes, including those used in homogeneous catalysis. wikipedia.org The complex is prepared by heating hydrated iridium trichloride and cyclooctadiene in an alcohol solvent. wikipedia.orggoogle.com This synthesis involves the reduction of Ir(III) to Ir(I). wikipedia.org The iridium centers in [Ir(COD)Cl]2 are typically square planar, consistent with a d8 complex. wikipedia.org The chloride ligands bridge the two iridium centers, forming a folded Ir2Cl2 core. wikipedia.org [Ir(COD)Cl]2 is a widely used starting material for the synthesis of various iridium catalysts, including Crabtree's catalyst. wikipedia.org

Ruthenium Complexes: Dichloro(this compound)ruthenium(II) ([Ru(COD)Cl2]n)

Dichloro(this compound)ruthenium(II), with the empirical formula [Ru(COD)Cl2], exists as a polymer, denoted as ([Ru(COD)Cl2]n). americanelements.comfishersci.comnih.govfishersci.canih.gov This compound is a common starting material in ruthenium chemistry. It can be synthesized by the reaction of ruthenium trichloride hydrate (B1144303) with this compound. The polymeric nature implies that the individual [Ru(COD)Cl2] units are linked together, likely through bridging chloride ligands. fishersci.com This complex is used as a precursor for the synthesis of various ruthenium complexes, which find applications in catalysis.

Other Transition Metal Complexes (Mo, Fe, Co, Cu)

This compound also forms complexes with other transition metals, including molybdenum, iron, cobalt, and copper.

Molybdenum: COD complexes of molybdenum exist, often in lower oxidation states. An example includes (this compound)(η6-benzene)molybdenum(0). The COD ligand can be introduced through various synthetic routes, often involving the reduction of higher oxidation state molybdenum precursors in the presence of COD.

Iron: Iron forms complexes with this compound, such as (this compound)(η4-cyclopentadiene)iron(II). These complexes can be synthesized by reacting appropriate iron precursors with COD and other ligands.

Cobalt: this compound is a common ligand in organocobalt chemistry. wikipedia.org Complexes such as cobalt, ((1,2,5,6-eta4)-1,5-cyclooctadiene)(eta5-2,4-cyclopentadien-1-yl)- are known, where cobalt is coordinated to both COD and a cyclopentadienyl (B1206354) ligand. ontosight.ai The COD ligand coordinates in an η4 fashion, acting as a four-electron donor. ontosight.ai These complexes are of interest in catalysis, including potential applications in hydrogenation and C-C bond-forming reactions. ontosight.ai K[Co(η4-COD)2] is also a known complex used as a starting material. rsc.org

Copper: Copper can form coordination complexes with this compound, particularly in the +1 oxidation state. mdpi.comresearchgate.netbohrium.com For instance, chloro(this compound)copper(I) dimer is a known complex. capes.gov.br Cu(I) complexes can exhibit various coordination geometries, including linear, trigonal planar, and tetrahedral. bohrium.comnih.gov The synthesis of copper(I)-COD complexes often involves the reaction of a copper(I) salt with COD. capes.gov.br

Reactivity of Metal-1,5-Cyclooctadiene Complexes

Metal-1,5-cyclooctadiene complexes are valuable in synthesis and catalysis largely due to the reactivity of the COD ligand. The coordinated COD can undergo various transformations, including hydrogenation, isomerization, and most importantly, displacement by other ligands. The lability of the COD ligand in many of these complexes makes them excellent precatalysts, allowing for the in situ generation of active catalytic species upon the introduction of the actual catalytic ligands. acs.orgnih.gov

Ligand Exchange Reaction Mechanisms

Ligand exchange (or substitution) is a fundamental reaction type for metal complexes, where one ligand is replaced by another. libretexts.orglibretexts.orgdokumen.pubchemguide.co.uk For metal-1,5-cyclooctadiene complexes, ligand exchange is a key pathway for their utilization in catalysis and synthesis. The mechanisms of ligand exchange reactions can vary depending on the metal center, its oxidation state, coordination number, and the nature of the incoming and outgoing ligands. libretexts.orglibretexts.org

Generally, ligand exchange can proceed through associative (A), dissociative (D), or interchange (I) mechanisms. libretexts.orglibretexts.orgcatalysis.blog

Dissociative (D) Mechanism: In this mechanism, a ligand leaves the metal center first, forming an intermediate with a reduced coordination number. The incoming ligand then occupies the vacant coordination site. This is common for octahedral complexes. libretexts.orglibretexts.org

Associative (A) Mechanism: Here, the incoming ligand binds to the metal center before the departure of the leaving ligand, resulting in an intermediate with an increased coordination number. This mechanism is more common for square planar complexes (like many d8 complexes of Pt and Rh) and can occur with octahedral complexes, though it is less common due to steric crowding in the higher coordination number intermediate. libretexts.orglibretexts.org

Interchange (I) Mechanism: This mechanism involves a concerted process where the incoming and outgoing ligands exchange simultaneously in the transition state, without the formation of a distinct intermediate. It can be further classified as associative (Ia) or dissociative (Id) depending on the relative importance of the incoming and outgoing ligand interactions in the transition state. libretexts.orgcatalysis.blog

For metal-COD complexes, particularly those of Rh(I) and Ir(I) which are often square planar or pseudo-square planar in their active forms, associative or interchange mechanisms with associative character are often favored for ligand substitution. The η4 coordination of COD can potentially change during the exchange process, possibly becoming η2-coordinated temporarily to open up a coordination site. The lability of the COD ligand, especially in cationic complexes like [Rh(COD)2]+, allows for relatively facile displacement by phosphines, amines, or other ligands to generate catalytically active species. acs.orgnih.gov The thermodynamics and kinetics of these ligand exchange reactions significantly influence the catalytic activity of Rh-COD complexes. acs.orgnih.gov

Ligand exchange reactions involving metal-COD complexes can also occur in the solid state, as demonstrated by studies on cationic Rh-COD complexes. acs.orgnih.gov

Catalytic Applications of 1,5 Cyclooctadiene and Its Metal Complexes

Homogeneous Catalysis

1,5-Cyclooctadiene (B75094) is a versatile ligand in organometallic chemistry and a precursor for numerous homogeneous catalysts. wikipedia.orgchemeurope.com Its ability to coordinate to metal centers through its two double bonds forms stable metal-COD complexes that are often used as catalyst starting materials. chemeurope.com The COD ligand can be easily displaced by other ligands, making its complexes convenient precursors for generating catalytically active species in solution. wikipedia.orgchemeurope.com This property is central to its widespread use in homogeneous catalysis, where the catalyst is dissolved in the reaction medium along with the reactants. wikipedia.org

Hydrogenation Reactions

The selective hydrogenation of this compound (COD) is a critical process for producing cyclooctene (B146475) (COE), an important industrial intermediate. acs.org The challenge lies in preventing the subsequent hydrogenation of COE to cyclooctane (B165968) (COA). acs.org Homogeneous catalysts derived from 1,5-COD complexes have demonstrated high selectivity in this transformation.

Iridium cluster complexes, such as [Ir4(CO)12] and [Ir4(CO)11PPh2H], have been shown to be effective catalyst precursors for the selective hydrogenation of 1,5-COD. researchgate.netdtu.dk These clusters exhibit high activity and selectivity for producing cyclooctene and its isomers (1,3-COD and 1,4-COD), while significantly suppressing the formation of cyclooctane. researchgate.net This is in contrast to mononuclear iridium catalysts like Vaska's compound, which tend to fully hydrogenate the substrate to cyclooctane. researchgate.net The proposed mechanism involves an "anchor-type" interaction where one double bond of the COD molecule binds to the iridium cluster, allowing for the activation and subsequent hydrogenation or isomerization of the second double bond. researchgate.net

Palladium-based catalysts are also widely used. The kinetics of COD hydrogenation using a Pd/α-Al2O3 catalyst have been studied in detail, revealing that the reaction follows a Langmuir-Hinshelwood mechanism. acs.orgresearchgate.net The activation energy for the hydrogenation of COD to COE was determined to be 74 kJ/mol, while the subsequent hydrogenation of COE to COA has a higher activation energy of 98 kJ/mol, which helps in achieving selectivity towards COE under controlled conditions. acs.orgresearchgate.net

Furthermore, rhodium complexes featuring strongly σ-donating ligands, such as (Cyclohexyl-CAAC)Rh(COD)Cl, are efficient for the hydrogenation of aromatic rings, demonstrating the broad applicability of COD-containing catalysts. tcichemicals.com

Table 1: Performance of Various Catalysts in 1,5-COD Hydrogenation

| Catalyst Precursor | Product Selectivity | Key Findings | Reference |

|---|---|---|---|

| Iridium Clusters (e.g., [Ir4(CO)12]) | High for Cyclooctene (COE) and isomers | Suppresses over-hydrogenation to cyclooctane (COA). | researchgate.netdtu.dk |

| Pd/α-Al2O3 | Selective to COE under controlled conditions | Activation energy for COD to COE is 74 kJ/mol. | acs.orgresearchgate.net |

| Mononuclear Iridium (e.g., Vaska's compound) | Leads to complete hydrogenation to COA | Contrasts with the selectivity of iridium clusters. | researchgate.net |

| Ruthenium Nanocatalyst | >95% selectivity for COE | Achieves >99% conversion of 1,5-COD at atmospheric pressure. | researchgate.net |

Hydroformylation Processes

Hydroformylation, or the oxo process, is a major industrial reaction that adds a formyl group and a hydrogen atom across a double bond to produce aldehydes. wikipedia.org Metal complexes of this compound are frequently employed as catalyst precursors in these processes.

Rhodium complexes are particularly prominent. For instance, rhodium catalysts can effect the selective hydroformylation of cyclic dienes like this compound. chempedia.info Depending on the specific catalyst and conditions, the reaction can yield saturated monoaldehydes. chempedia.info The complex [(cod)Rh(hfacac)] has been shown to be a highly active precursor for the hydroformylation of various olefins under supercritical CO2 conditions. chempedia.info In the hydroformylation of 1-octene, this catalyst system leads to a network of competing isomerization and hydroformylation reactions. chempedia.info

Iridium-based catalysts, such as [Ir(COD)(PCy3)Cl], have also demonstrated promising activity in hydroformylation reactions. mt.com The choice of metal and ligands is crucial for controlling the selectivity of the reaction, particularly the ratio of linear (n) to branched (iso) aldehyde products. ionicviper.org For many industrial applications, high regioselectivity towards the linear aldehyde is desired. ionicviper.org The Ruhrchemie/Rhone-Poulenc process, for example, uses a water-soluble rhodium catalyst for the hydroformylation of propene, showcasing the advanced application of such catalytic systems. wikipedia.org

Table 2: Catalyst Systems in Hydroformylation Reactions

| Catalyst Precursor | Substrate | Key Outcome | Reference |

|---|---|---|---|

| [Rh(OAc)CO(PPh3)2] | This compound | Selective formation of saturated monoaldehydes. | chempedia.info |

| [(cod)Rh(hfacac)] | 1-Octene | High activity in supercritical CO2; leads to competing isomerization. | chempedia.info |

| [Ir(COD)(PCy3)Cl] | General Alkenes | Demonstrates promising catalytic activity for hydroformylation. | mt.com |

| Rhodium with TPPTS ligand | Propene | Used in the industrial Ruhrchemie/Rhone-Poulenc process for high efficiency and catalyst recovery. | wikipedia.org |

Metathesis Reactions

Olefin metathesis is a powerful reaction in organic chemistry that involves the redistribution of alkene bonds. The metathesis of this compound has been investigated using supported rhenium oxide catalysts. oup.com In this process, the reaction of COD over a rhenium oxide-alumina catalyst yields a variety of products, including oligomers (C8n), sesqui-oligomers (C8n+4), and polymers. oup.com

The study found that alumina (B75360) is a particularly effective support for the rhenium oxide catalyst. oup.com The distribution of the resulting oligomeric products shows maxima around C12, C16, and C20. oup.com Interestingly, the reaction is reversible, as the oligomers can react to reform COD and other products. oup.com The results suggest that the various products are formed independently from active intermediary polymers that are initially generated from the this compound substrate. oup.com

Table 3: Products from Metathesis of this compound

| Catalyst | Product Types | Key Observation | Reference |

|---|---|---|---|

| Rhenium oxide-alumina | Oligomers (C8n), Sesqui-oligomers (C8n+4), Polymers | Product distribution shows maxima around C12, C16, and C20. | oup.com |

Mizoroki-Heck Type Reactions

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically involving the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. jove.comnih.gov While this compound is not usually the substrate in these reactions, its palladium complex, Dichloro(this compound)palladium(II) or [PdCl2(cod)], is a common and commercially available catalyst precursor. jove.com

This air-stable complex serves as a convenient source of Pd(0), which is the active catalytic species in the Heck cycle. The COD ligand is readily displaced under reaction conditions to allow for the catalytic cycle to proceed. For example, Dichloro{bis[1,1′,1”-(phosphinetriyl)tripiperidine]}palladium, a highly active Heck catalyst, can be synthesized and used for coupling a wide scope of aryl chlorides and bromides with olefins under mild conditions. jove.comnih.gov The development of such catalysts, often generated from precursors like [PdCl2(cod)], has expanded the utility of the Mizoroki-Heck reaction in organic synthesis, including applications in the pharmaceutical and agrochemical industries. jove.com Recent advancements have even enabled the use of challenging unactivated alkyl chlorides as coupling partners through visible light-mediated palladium catalysis. nih.gov

Table 4: Application of Palladium Precursors in Mizoroki-Heck Reactions

| Palladium Precursor | Coupling Partners | Significance | Reference |

|---|---|---|---|

| Dichloro(this compound)palladium(II) | Aryl Halides and Olefins | Common starting material for generating active Pd(0) catalysts. | jove.com |

| Dichloro{bis[1,1′,1”-(phosphinetriyl)tripiperidine]}palladium | Aryl Bromides and Olefins | Highly active and versatile catalyst operating under mild conditions (100 °C). | nih.gov |

| Palladium complexes | Unactivated Alkyl Chlorides and Olefins | Achieved via visible light-mediated catalysis, expanding the reaction scope. | nih.gov |

Dehydrogenative Coupling for Amide Bond Formation

The formation of amides is a fundamental reaction in chemistry. elsevierpure.com Catalytic dehydrogenative coupling, which joins an alcohol and an amine with the release of hydrogen gas (H2), represents a highly atom-economical and sustainable method for amide synthesis. elsevierpure.comucl.ac.uk Transition metal pincer complexes, particularly those of ruthenium and manganese, have emerged as effective catalysts for this transformation. elsevierpure.comsemanticscholar.org

While this compound is not directly part of the active catalyst, its complexes are often used as precursors for synthesizing these pincer catalysts. For example, ruthenium catalysts capable of oxidizing a primary alcohol to an aldehyde in situ, which then reacts with an amine to form a hemiaminal that is subsequently dehydrogenated to the amide, can be prepared from ruthenium-COD starting materials. ucl.ac.uk The mechanism involves the catalyst facilitating two dehydrogenation steps: alcohol to aldehyde and hemiaminal to amide. acs.org

Manganese pincer complexes have also been developed as the first base-metal catalysts for the dehydrogenative coupling of both alcohols and esters with primary amines to form amides. elsevierpure.com This avoids the use of more expensive and less abundant precious metals. elsevierpure.com

Table 5: Catalysts for Dehydrogenative Amide Synthesis

| Catalyst Type | Coupling Partners | Key Feature | Reference |

|---|---|---|---|

| Ruthenium Pincer Complex | Primary Alcohols and Amines | Catalyzes in situ aldehyde formation and subsequent dehydrogenation of the hemiaminal. | ucl.ac.uk |

| Manganese Pincer Complex | Alcohols/Esters and Primary Amines | First base-metal catalyst for this transformation, enhancing sustainability. | elsevierpure.com |

| Ruthenium Pincer Complex | Aryl Epoxides and Amines | A novel strategy that proceeds via a ruthenium-enolate species without involving a free alcohol or aldehyde. | semanticscholar.org |

Asymmetric Catalysis using Chiral this compound Ligands

Asymmetric catalysis, the synthesis of chiral products using chiral catalysts, is of paramount importance, especially in the pharmaceutical industry. The development of chiral ligands is central to this field. nih.gov While chiral cyclopentadienyl (B1206354) ligands have seen significant development, another strategy involves incorporating chirality into the ancillary ligands of a metal-COD complex. nih.gov

Novel chiral rhodium complexes of the type [RhCl(cod)(NHC)], where NHC is an N-heterocyclic carbene bearing a chiral substituent, have been synthesized. mdpi.com These complexes can be prepared from commercially available [Rh(OH)(cod)]2 and a chiral azolium salt. mdpi.com The resulting chiral NHC-Rh-COD complexes have been evaluated for their catalytic performance in asymmetric reactions. For example, they have been used to catalyze the asymmetric addition of phenylboronic acid to 2-naphthaldehyde, producing chiral diarylmethanols with promising yields. mdpi.com

The development of such systems, where a stable and well-understood fragment like Rh(cod) is combined with a tunable chiral ligand, represents a powerful strategy for designing new asymmetric catalysts. thieme-connect.de This approach has been used to achieve a variety of enantioselective transformations, including the synthesis of complex chiral cycloalkenone derivatives via palladium-catalyzed desymmetrization reactions. rsc.org

Table 6: Chiral COD Complexes in Asymmetric Catalysis

| Catalyst | Reaction | Product Type | Reference |

|---|---|---|---|

| [RhCl(cod)(chiral-NHC)] | Addition of phenylboronic acid to 2-naphthaldehyde | Chiral naphthalen-2-yl(phenyl)methanol | mdpi.com |

| Palladium complex with chiral ligand | Oxidative desymmetrization of meso-dibenzoates | γ-benzoyloxy cycloalkenones with excellent enantioselectivity | rsc.org |

Catalyst Precursor Development

Bis(this compound)nickel(0), abbreviated as Ni(COD)₂, is a cornerstone reagent in homogeneous nickel catalysis. rsc.orgmdpi.com It serves as a common and highly versatile source of nickel in its catalytically active zerovalent [Ni(0)] state. rsc.orgresearchgate.net The utility of Ni(COD)₂ stems from the fact that the two this compound ligands are labile and can be readily displaced by a wide variety of other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or amines. wikipedia.orgchemeurope.com This allows a single, isolable Ni(0) precursor to be combined in situ with a desired ligand to generate a catalytically active species for countless transformations, including cross-coupling, amination, and borylation reactions. rsc.orgacs.org

The stability of the Ni(COD)₂ complex itself is attributed to the chelate effect, where the bidentate COD ligand binds strongly to the metal center, making it more robust than related complexes with monodentate olefin ligands like ethylene (B1197577). wikipedia.org However, despite its versatility, Ni(COD)₂ has significant practical drawbacks. It is highly sensitive to oxygen and moisture, requiring storage at low temperatures and handling under strictly inert atmosphere conditions (e.g., in a glovebox). rsc.orgchemeurope.com This sensitivity can introduce inconsistency in catalytic reactions and complicates its use, especially in large-scale industrial applications and high-throughput screening. mdpi.comnih.gov

To address the practical challenges associated with the air-sensitivity of Ni(COD)₂, significant research has focused on the development of air-stable nickel precatalysts. rsc.orgnih.gov These compounds are designed to be robust and easy to handle in air while still being readily converted to the active Ni(0) species under the reaction conditions.

Two primary strategies have emerged:

Air-Stable Ni(II) Precatalysts: This approach involves the synthesis of well-defined Ni(II) organometallic complexes that are stable in air but can be reduced in situ to the active Ni(0) catalyst. A prominent class of these are Ni(II)-(σ-aryl) complexes, such as [(dppf)Ni(o-tolyl)Cl] and [(TMEDA)Ni(o-tolyl)Cl]. chemeurope.comnih.gov These complexes are often crystalline, air-stable solids that can be weighed on the benchtop. chemeurope.comnih.gov The presence of a sterically hindering group (like o-tolyl) and a supporting ligand (like a phosphine (B1218219) or diamine) confers stability. chemeurope.com The lability of ligands like TMEDA allows for modularity, where the desired catalytic ligand can displace it in the reaction mixture. chemeurope.com

Air-Stable Ni(0) Precatalysts: Another strategy involves modifying the Ni(0) center to decrease its reactivity towards air without shutting down its catalytic utility. This has been achieved by replacing one of the COD ligands in Ni(COD)₂ with a more strongly binding, electron-deficient diene (EDD) ligand, such as duroquinone (B146903) (DQ). researchgate.netstrem.com The resulting Ni(COD)(EDD) complexes, like Ni(COD)(DQ), are often bench-stable solids that can be handled in air but still serve as effective Ni(0) sources for a range of cross-coupling reactions. researchgate.netstrem.com

These developments have made nickel catalysis more accessible and practical, removing the need for gloveboxes in many applications and enabling more robust and reproducible reaction setups. rsc.orgnih.gov

Similar to nickel, ruthenium complexes featuring the this compound ligand are valuable precursors in organic synthesis. The polymeric complex dichloro(this compound)ruthenium(II), [RuCl₂(COD)]n, is a common starting material. nih.govsigmaaldrich.com It is a versatile precursor because the polymeric halide bridges can be easily cleaved by various donor ligands to generate a wide range of monomeric Ru(II) complexes. sigmaaldrich.com

These ruthenium-COD precursors are employed in a variety of catalytic transformations. For example, an in situ system generated from [RuCl₂(COD)]n and an N-heterocyclic carbene (NHC) precursor has been shown to be highly active for the dehydrogenative coupling of alcohols and amines to form amides. mdpi.comnih.gov This transformation is atom-economic and environmentally friendly. In this system, the relatively labile COD ligand is advantageous compared to more tightly binding ligands like p-cymene, as it allows for the efficient formation of the active poly-carbene ruthenium species. mdpi.com Ruthenium-COD complexes also serve as precursors for catalysts used in cycloaddition and cycloisomerization reactions. nih.govorganic-chemistry.orgnih.gov

Table 2: Performance of a [RuCl₂(COD)]n-based Catalyst in Amide Synthesis This table shows the optimization of an in situ catalytic system for the amidation of benzyl (B1604629) alcohol with morpholine, highlighting the role of the ruthenium precursor.

| Catalyst Precursor | NHC Precursor (L4) | [Ru]:L4:NaH Ratio | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| [RuCl₂(cod)]n | None | 1:0:3 | 16 | 0 | mdpi.com |

| [RuCl₂(cod)]n | Imidazolium Salt | 1:1:4 | 16 | 68 | mdpi.com |

| [RuCl₂(cod)]n | Imidazolium Salt | 1:3:6 | 16 | 78 | mdpi.com |

| [RuCl₂(cod)]n | Imidazolium Salt | 1:5:8 | 16 | 85 | mdpi.com |

| [RuCl₂(cod)]n | Imidazolium Salt | 1:5:8 | 36 | 93 | mdpi.com |

Oligomerization and Cyclo-oligomerization

This compound itself can serve as a monomer in polymerization and cyclo-oligomerization reactions. A prominent example is its use in Ring-Opening Metathesis Polymerization (ROMP). rsc.orgrsc.org ROMP utilizes transition metal catalysts, most notably Grubbs-type ruthenium catalysts, to open the cyclic olefin and form a linear polymer. acs.org The polymerization of COD yields 1,4-polybutadiene, a polymer with double bonds remaining in its backbone. rsc.orgnih.gov

The properties of the resulting polymer can be controlled through the choice of catalyst and reaction conditions. rsc.org Furthermore, this method can be used to create more complex polymer architectures. For instance, hydroxyl-functionalized poly(cyclooctadiene) can be synthesized via ROMP in the presence of a chain transfer agent (CTA). This telechelic polymer can then act as a macroinitiator for the subsequent polymerization of other monomers, like lactide, to form ABA triblock copolymers. acs.orgumn.edu Surface-initiated ROMP of COD has also been reported, allowing for the growth of polymer films directly from a substrate surface. nih.gov

In addition to linear polymerization, this compound can participate in catalytic cyclo-oligomerization reactions. In these transformations, the COD molecule does not act as a spectator ligand but as an active reactant. For example, ruthenium catalysts can facilitate a bis-homo-Diels-Alder cycloaddition between this compound and an alkyne. nih.gov This reaction forms complex polycyclic structures, demonstrating a powerful method for building molecular complexity in a single step. nih.gov Nickel(0) complexes, often generated from Ni(COD)₂, are also known to catalyze the oligomerization and cyclo-oligomerization of various unsaturated substrates, including dienes and alkynes. researchgate.netresearchgate.net

Advanced Applications and Materials Science

Chemical Intermediate in Complex Organic Synthesis

The reactivity of the double bonds in 1,5-cyclooctadiene (B75094) makes it a cornerstone intermediate for synthesizing a variety of organic structures, from simple linear chains to complex, biologically active compounds.

The carbon framework of this compound can be readily transformed into other functional molecules through reactions that cleave or saturate the double bonds.

Octanedioic Acid: This dicarboxylic acid, also known as suberic acid, can be prepared from this compound through oxidative cleavage of both double bonds. Ozonolysis is a primary method for this transformation. In this process, ozone (O₃) reacts with the double bonds to form unstable ozonides, which are then worked up under oxidative conditions (e.g., with hydrogen peroxide) to yield the final dicarboxylic acid. This reaction effectively unzips the cyclic structure to form a linear eight-carbon chain with carboxylic acid groups at both ends. The oxidation of cyclic ketones, which can be derived from cyclic alkenes, is another established route to dicarboxylic acids researchgate.net.

Tetrachlorocyclooctane: The addition of halogens across the double bonds of this compound leads to saturated cyclooctane (B165968) derivatives. The reaction of this compound with chlorine (Cl₂) results in the formation of 1,2,5,6-tetrachlorocyclooctane. In this reaction, a chlorine molecule adds across each of the two double bonds, saturating the ring and yielding a halogenated alkane.

The defined stereochemistry of this compound is particularly advantageous in the synthesis of complex natural products and other bioactive molecules.

Disparlure (B1670770) Analogs: this compound is a key starting material in some syntheses of disparlure, the sex pheromone of the spongy moth (Lymantria dispar). libretexts.orgwikipedia.orgbeilstein-journals.org A notable strategy involves the selective oxidation of just one of the two cis-olefin moieties within the COD ring. libretexts.org This initial step preserves the cis-configuration, which is crucial for the biological activity of the final product. The resulting intermediate can then undergo further reactions, such as Kolbe electrolysis, to introduce the required side chains, ultimately leading to the target disparlure structure. libretexts.org The ability to start with a molecule that already contains the correct olefin geometry simplifies the synthetic pathway and avoids the difficult step of stereoselectively creating a cis-double bond. libretexts.org

Organoselenium Compounds: Functionalized organoselenium compounds with potential antioxidant properties have been synthesized from this compound. A one-pot method involves the transannular addition of selenium dihalides to this compound in the presence of nucleophiles. This reaction creates 9-selenabicyclo[3.3.1]nonane derivatives. Studies on these compounds have shown they can exhibit significant biological activity, including influencing the activity of enzymes like glutathione (B108866) peroxidase and glutathione reductase, which are critical in managing oxidative stress.

Surface Chemistry and Organic Thin Films

The interaction of this compound with inorganic surfaces, particularly silicon, has been a subject of significant research, paving the way for the creation of highly ordered molecular layers for applications in molecular electronics and nanotechnology.

The adsorption of this compound on the reconstructed Si(001) surface is a highly specific process that leads to the formation of a well-ordered organic monolayer.

The bonding mechanism involves a cycloaddition reaction where one of the π-bonds of the COD molecule reacts with the π-bond of a silicon dimer on the Si(001) surface. This reaction breaks both π-bonds and forms two new, stable silicon-carbon (Si-C) sigma bonds. A key finding is that only one of the two double bonds in the COD molecule reacts with the surface, leaving the second double bond unreacted and exposed at the top of the monolayer. This process occurs without dissociation of the molecule. The adsorbed molecules align in well-defined lattice sites, resulting in a film that is ordered both translationally and rotationally.

Low-temperature scanning tunneling microscopy (STM) studies have identified two primary adsorption states: an "upright" structure where one double bond reacts with a single Si dimer, and a "bridge" structure where both double bonds of the COD molecule react with two adjacent Si dimers. While the bridge configuration is energetically more favorable, both structures can be observed.

| Spectroscopic Method | Observation | Interpretation |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of an alkene C=C stretching vibration. | Confirms that one double bond per molecule remains unreacted after adsorption. |

| X-ray Photoelectron Spectroscopy (XPS) | Three chemically distinct carbon atom environments in an approximate 1:2:1 ratio. | Indicates a specific bonding geometry where carbon atoms are in different chemical states due to bonding with silicon and participation in the remaining double bond. |

The specific and predictable adsorption of this compound on silicon provides a powerful method for creating controlled organic films with uniform thickness and structure. The unreacted double bonds on the surface of the monolayer present a reactive platform for further chemical modifications, allowing for the layer-by-layer construction of more complex molecular architectures.

An advanced technique for creating thicker, controlled films is surface-initiated ring-opening metathesis polymerization (SiROMP). In this method, a silicon substrate is first functionalized with a catalyst, such as a Grubbs catalyst. The substrate is then exposed to this compound vapor. The surface-bound catalyst initiates the ROMP of COD molecules, causing them to link together to form long polymer chains of 1,4-polybutadiene that are covalently tethered to the surface. The thickness of these grafted polymer films can be precisely controlled by adjusting the reaction time, with films reaching thicknesses of around 40 nm after several hours. This vapor-phase approach is advantageous as it minimizes chain transfer reactions that can be problematic in solution-based polymerizations.

Advanced Polymeric Materials

This compound is an important monomer in the synthesis of advanced polymers, primarily through Ring-Opening Metathesis Polymerization (ROMP). This process allows for the creation of polymers with controlled molecular weights, architectures, and functionalities.

The ROMP of this compound yields poly(cyclooctadiene), a type of polyalkenamer, which is essentially a form of 1,4-polybutadiene with specific stereochemistry. The properties of the resulting polymers can be tuned by using different catalysts and by copolymerizing COD with other functionalized cyclic olefins.

Key examples of advanced polymeric materials derived from this compound include:

ABA Triblock Copolymers: this compound has been used to synthesize ABA triblock copolymers by combining ROMP with other polymerization techniques. For instance, hydroxyl-terminated poly(cyclooctadiene) can be created using a chain transfer agent during ROMP. This functional polymer then acts as a macroinitiator for the ring-opening polymerization of other monomers, such as D,L-lactide, to form a triblock copolymer with a central poly(cyclooctadiene) block and outer polylactide blocks. These materials combine the properties of both rubbery and hard plastics.

Amphiphilic Block Copolymers: Through a technique called Polymerization-Induced Self-Assembly (PISA), this compound is used to create amphiphilic block copolymers. In a typical PISA process via ROMP, a water-soluble monomer is first polymerized in water, followed by the addition of hydrophobic this compound. The resulting diblock copolymer, consisting of a hydrophilic and a hydrophobic block, self-assembles into stable nanoparticles in the aqueous solution.

Elastomeric Polymers: Novel solid elastomeric polymers can be prepared by the ring-opening polymerization of hydrocarbon-substituted 1,5-cyclooctadienes. Using monomers like 1-methyl-1,5-cyclooctadiene results in perfectly alternating copolymers of butadiene and alkyl-substituted butadienes, yielding materials with unique elastomeric properties suitable for various applications.

| Polymer Type | Synthesis Method | Key Feature / Application |

| Polyalkenamers | Ring-Opening Metathesis Polymerization (ROMP) | Creates linear polyolefins with tunable properties based on monomer functionality. |

| ABA Triblock Copolymers (e.g., PLA-PCOD-PLA) | ROMP combined with Ring-Opening Polymerization (ROP) | Combines elastomeric and thermoplastic properties. |

| Amphiphilic Block Polyolefins | ROMP via Polymerization-Induced Self-Assembly (PISA) | Forms stable latexes and nanoparticles in aqueous media. |

| Substituted Elastomers | ROMP of substituted COD monomers | Produces novel elastomeric materials with perfectly alternating structures. |

Carbon-Neutral Polyolefin Synthesis

The incorporation of carbon dioxide (CO2), an abundant and renewable carbon source, into widely used polymer backbones like polyolefins is a significant goal for creating more sustainable and potentially carbon-neutral materials. rsc.orgrsc.org Direct copolymerization of CO2 with simple olefins such as ethylene (B1197577) is highly challenging due to unfavorable thermodynamics and kinetics, which often leads to the homopolymerization of the olefin instead. researchgate.net